N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Catalog No.
S6796372
CAS No.
895010-08-9
M.F
C22H21N5O3
M. Wt
403.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,...

CAS Number

895010-08-9

Product Name

N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide

IUPAC Name

N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide

Molecular Formula

C22H21N5O3

Molecular Weight

403.4 g/mol

InChI

InChI=1S/C22H21N5O3/c1-3-30-19-11-7-5-9-17(19)25-20(28)13-26-14-23-21-16(22(26)29)12-24-27(21)18-10-6-4-8-15(18)2/h4-12,14H,3,13H2,1-2H3,(H,25,28)

InChI Key

FJLTUWUVHHPTSN-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4C

The exact mass of the compound N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is 403.16443955 g/mol and the complexity rating of the compound is 657. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Medicinal Chemistry

N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide possesses a structure containing a pyrazolopyrimidine ring, a common scaffold found in various kinase inhibitors []. Research efforts might explore its potential to inhibit specific enzymes or receptors relevant to various diseases.

Here, the 2-ethoxyphenyl and 2-methylphenyl groups attached to the core structure could act as substituents that influence the molecule's interaction with biological targets []. In silico docking simulations and in vitro assays could be employed to assess its binding affinity and potential inhibitory activity towards specific kinases.

Structure-Activity Relationship (SAR) Studies

The presence of the ethoxy and methyl groups on the molecule's aromatic rings offers an opportunity for SAR studies. By systematically modifying these groups and evaluating the resulting analogues, researchers could gain insights into the functional groups crucial for biological activity []. This information could guide the design and synthesis of more potent and selective derivatives.

N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound features a unique structural arrangement, combining an ethoxyphenyl group with a pyrazolo[3,4-d]pyrimidine moiety. The presence of both the acetamide and the pyrazolo[3,4-d]pyrimidine structures suggests potential for diverse biological activities and applications in medicinal chemistry.

Typical of its functional groups:

  • Acylation Reactions: The acetamide group may participate in acylation reactions, allowing for the introduction of different acyl groups.
  • Nucleophilic Substitution: The ethoxy group can be replaced by nucleophiles under appropriate conditions.
  • Cyclization Reactions: The pyrazolo[3,4-d]pyrimidine structure may engage in cyclization reactions to form more complex cyclic compounds.

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant biological activities, including:

  • Antitumor Activity: Some derivatives have shown efficacy against various cancer cell lines.
  • Antimicrobial Properties: The compound may possess antibacterial and antifungal properties.
  • Enzyme Inhibition: Certain pyrazolo[3,4-d]pyrimidines act as inhibitors of specific enzymes involved in metabolic pathways or disease processes.

The synthesis of N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide can be achieved through several methods:

  • Condensation Reactions: Starting materials such as 2-ethoxyphenylacetic acid and appropriate pyrazolo[3,4-d]pyrimidine precursors can be condensed in the presence of coupling agents.
  • Multi-step Synthesis: A multi-step synthetic route may involve the formation of the pyrazolo[3,4-d]pyrimidine core followed by functionalization with the ethoxy and acetamide groups.
  • One-pot Synthesis: Recent advancements in synthetic methodologies allow for one-pot reactions that streamline the process by combining multiple steps into a single reaction vessel.

The applications of this compound are broad and include:

  • Pharmaceutical Development: As a potential lead compound for developing new drugs targeting cancer or infectious diseases.
  • Chemical Probes: Used in research to study specific biological pathways or mechanisms.
  • Material Science: Potential applications in creating novel materials with unique properties due to its chemical structure.

Interaction studies are crucial to understanding how N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide interacts with biological targets. These studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Mechanistic Studies: Investigating how the compound influences biochemical pathways at the molecular level.
  • Toxicological Evaluations: Assessing the safety profile of the compound through in vitro and in vivo studies.

Several compounds share structural characteristics with N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide. Here are some notable examples:

Compound NameStructureUnique Features
1-(2-Methylphenyl)-4-oxo-pyrazolo[3,4-d]pyrimidineStructureLacks ethoxy group; potential for different biological activity.
N-(2-methoxyphenyl)-2-[1-(3-chlorophenyl)-pyrazolo[3,4-d]pyrimidin]-acetamideStructureContains a methoxy group; may exhibit different solubility and reactivity.
5-methyl-N-(2-chlorophenyl)-pyrazolo[3,4-d]pyrimidineStructureMethyl substitution alters electronic properties; potential for varied biological activity.

These comparisons highlight the uniqueness of N-(2-ethoxyphenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide in terms of its specific functional groups and potential interactions within biological systems.

XLogP3

2.8

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

403.16443955 g/mol

Monoisotopic Mass

403.16443955 g/mol

Heavy Atom Count

30

Dates

Last modified: 11-23-2023

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